REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:11]=[CH:12][C:13](=[O:14])[c:15]2[cH:16][c:17]([OH:21])[cH:18][cH:19][cH:20]2)[cH:6][cH:7][c:8]1[O:9][CH3:10].[CH3:22][C:23](=[O:24])[CH3:25].[CH3:26][CH2:27][O:28][C:29]([CH3:30])=[O:31]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:11][CH2:12][C:13](=[O:14])[c:15]2[cH:16][c:17]([OH:21])[cH:18][cH:19][cH:20]2)[cH:6][cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=CC(=O)c2cccc(O)c2)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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COc1ccc(CCC(=O)c2cccc(O)c2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |